molecular formula C20H29N7O B12265647 4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B12265647
M. Wt: 383.5 g/mol
InChI Key: ZLDZKDCTDSXNNI-UHFFFAOYSA-N
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Description

4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a tert-butylpyridazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine.

    Introduction of the Pyridazine Group: The tert-butylpyridazine group can be introduced via a nucleophilic substitution reaction using tert-butylpyridazine and a suitable leaving group.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the morpholine ring with the pyrimidine and piperazine rings using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 4-(6-Amino-3-pyridyl)piperazine-1-carboxylic Acid tert-Butyl Ester
  • 1-tert-Butoxycarbonyl-4-(6-amino-3-pyridyl)piperazine

Uniqueness

4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H29N7O

Molecular Weight

383.5 g/mol

IUPAC Name

4-[2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H29N7O/c1-20(2,3)16-4-5-18(24-23-16)25-8-10-27(11-9-25)19-21-7-6-17(22-19)26-12-14-28-15-13-26/h4-7H,8-15H2,1-3H3

InChI Key

ZLDZKDCTDSXNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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